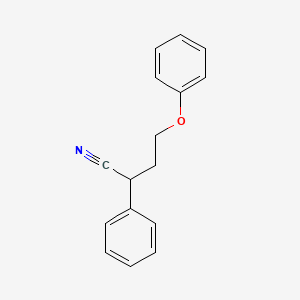
4-Phenoxy-2-phenylbutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenoxy-2-phenylbutanenitrile (4-PBP) is an organic compound that has been used in a wide range of scientific research applications. It is a colorless liquid with a faint odor, and is soluble in both water and organic solvents. 4-PBP is derived from the phenoxy group and the phenylbutanenitrile group. It has been used in a variety of scientific research fields, such as biochemistry and physiology. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-PBP.
Applications De Recherche Scientifique
4-Phenoxy-2-phenylbutanenitrile has been used in a variety of scientific research fields, such as biochemistry and physiology. It has been used in studies of enzyme inhibition, protein-protein interactions, and receptor-ligand interactions. In addition, this compound has been used in studies of drug metabolism, drug transport, and drug-drug interactions. It has also been used in studies of cell signaling pathways and in the development of new drugs.
Mécanisme D'action
Mode of Action
This involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton, yielding a substituted benzene ring .
Pharmacokinetics
. These properties are crucial in determining the bioavailability of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Phenoxy-2-phenylbutanenitrile in lab experiments has several advantages. First, it is a relatively inexpensive compound, making it an attractive option for researchers. Second, it is soluble in both water and organic solvents, making it easy to work with in the lab. Third, it has a high yield in the reaction used to synthesize it, making it a reliable source of the compound.
However, there are some limitations to the use of this compound in lab experiments. First, it is not completely understood how this compound works, so its effects on certain processes may be unpredictable. Second, it can have side effects, such as nausea and dizziness, when taken in large doses. Finally, it is not approved for use in humans, so it should only be used in laboratory settings.
Orientations Futures
There are a number of potential future directions for 4-Phenoxy-2-phenylbutanenitrile research. First, more studies could be conducted to better understand its mechanism of action. Second, studies could be conducted to investigate its effects on different cell signaling pathways. Third, studies could be conducted to investigate its effects on drug metabolism and drug-drug interactions. Fourth, studies could be conducted to investigate its potential therapeutic applications. Finally, studies could be conducted to investigate its potential as a biomarker for certain diseases.
Méthodes De Synthèse
4-Phenoxy-2-phenylbutanenitrile can be synthesized by a reaction between 4-methoxybenzaldehyde and 2-phenylbutyronitrile. This reaction is catalyzed by a base such as potassium carbonate and is carried out in an aprotic solvent such as dimethylformamide. The reaction produces this compound as the main product, along with a small amount of by-products. The yield of the reaction is typically high, in the range of 80-90%.
Safety and Hazards
Propriétés
IUPAC Name |
4-phenoxy-2-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c17-13-15(14-7-3-1-4-8-14)11-12-18-16-9-5-2-6-10-16/h1-10,15H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJZLFAFXJTMPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCOC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

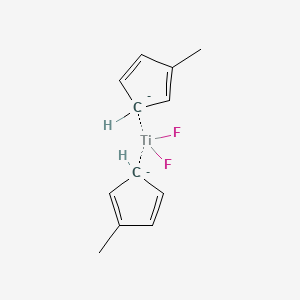

![10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one](/img/structure/B6341672.png)
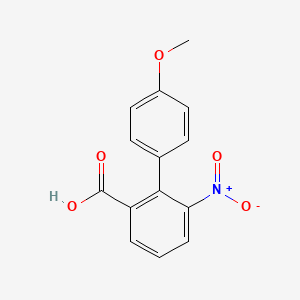
![9a-(4-Methoxyphenyl)-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B6341676.png)
![tert-Butyl 4-{imidazo[1,2-a]pyridin-3-ylmethyl}-3-phenylpiperazine-1-carboxylate](/img/structure/B6341681.png)
![Methyl 2-({[4-(benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetate](/img/structure/B6341689.png)
![2-[2-(Methylsulfanyl)propyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B6341702.png)
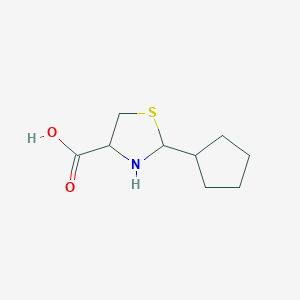
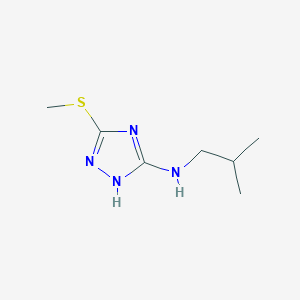
![3-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B6341729.png)
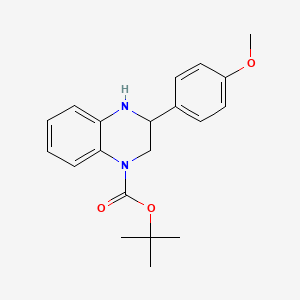
![tert-Butyl N-[(2E)-2-(hydroxyimino)-2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B6341734.png)
